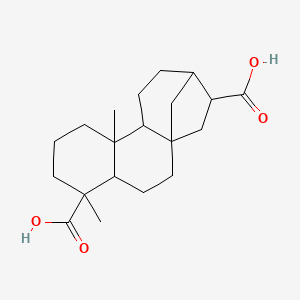

Ent-kauran-17,19-dioic acid

Overview

Description

Ent-kauran-17,19-dioic acid is a tetracyclic diterpenoid characterized by a kaurane skeleton with carboxylic acid groups at positions 17 and 17. It is widely distributed in plants such as Annona squamosa (custard apple), Sigesbeckia orientalis, and maize (Zea mays) . This compound plays dual roles in nature:

- Pharmacological Activity: Demonstrates platelet aggregation inhibition (IC50 values: 3.52 ± 0.52 μg/mL for the 16β-hydroxy variant) and antioxidant properties .

- Plant Defense: Functions as a phytoalexin (kauralexin A2) in maize, induced by insect herbivory to deter pests .

Its molecular formula is C20H30O4 (molecular weight: 334.456), with a melting point of 265–267°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ent-kauran-17,19-dioic acid can be synthesized through various chemical transformations of ent-kaurenoic acid. The synthetic routes often involve oxidation reactions to introduce carboxyl groups at the 17th and 19th positions of the kaurane skeleton. For instance, ent-kaurenoic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. Plants like Siegesbeckia orientalis and Annona squamosa are known to contain significant amounts of this compound. The extraction process involves solvent extraction followed by purification using chromatographic techniques.

Chemical Reactions Analysis

Esterification and Functional Group Modifications

The carboxylic acid groups at C-17 and C-19 undergo esterification under standard conditions:

-

Methyl ester formation : Treatment with diazomethane yields methyl esters, though this method risks side reactions like hydrochlorination of the C16=C17 double bond .

-

Chloroanhydride synthesis : Reaction with POCl₃ or SOCl₂ produces chloroanhydrides, intermediates for further nucleophilic substitutions .

Example Reaction :

Superacid-Promoted Rearrangements

Exposure to fluorosulfonic acid (FSO₃H) induces skeletal rearrangements via carbocation intermediates :

Epoxidation and Oxidation

The C16=C17 double bond reacts with oxidizing agents:

-

Epoxidation : H₂O₂/SeO₂ selectively epoxidizes the double bond, forming 15α,16α-epoxy derivatives .

-

Oxidation at C-19 : Catalytic oxidation converts the C-19 aldehyde group to a carboxylic acid .

Table 1: Key Oxidation Reactions

| Reactant | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| This compound | H₂O₂/SeO₂ | 15α,16α-Epoxy-17-hydroxy derivative | 59% | |

| 16β-Hydroxy derivative | CrO₃ | 16β-Ketone | 72% |

Dimerization

Dimerization occurs naturally in Annona species, forming complex structures:

-

Acutifloric acid : A labdane-kaurane hybrid dimer linked via ester bonds .

-

Frutoic acid : Similar dimerization with distinct stereochemistry at C-16 and C-17 .

Biological Derivatization

Microbial transformations introduce hydroxyl groups:

-

16α/16β-Hydroxylation : Streptomyces spp. hydroxylate C-16, producing stereoisomers with varied bioactivity .

-

Antibacterial synergy : Acetylated derivatives (e.g., 18-O-acetyl-kauran-19-oic acid) enhance vancomycin efficacy against MRSA .

Table 2: Bioactive Derivatives

| Derivative | Modification | Bioactivity (MIC) | Source |

|---|---|---|---|

| 16α-Hydroxy-ent-kaurane-17,18-dioic acid | C-16 hydroxylation | MRSA: 64 µg/mL | |

| 18-O-Acetyl derivative | C-18 acetylation | Synergy with vancomycin |

Mechanistic Insights

Scientific Research Applications

Pharmacological Applications

Ent-kauran-17,19-dioic acid exhibits several pharmacological properties that make it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. For instance, a study found that compounds derived from the Annonaceae family, including this compound, demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values for these compounds were reported to be around 64 μg/mL, indicating their potential as antimicrobial agents in clinical settings .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 64 | MRSA |

| This compound | 64 | VRE |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Research indicates that certain ent-kaurane compounds can inhibit the generation of superoxide anions by human neutrophils, which are involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

The unique properties of this compound extend beyond human health; they are also relevant in agriculture.

Plant Growth Regulation

Kaurane diterpenoids have been shown to influence plant growth and development. Studies suggest that these compounds can enhance root growth and improve resistance to environmental stressors, making them valuable for agricultural applications .

Biochemical Research

This compound serves as a significant compound in biochemical research.

Structure-Activity Relationship Studies

Research on ent-kauranes often focuses on elucidating their structure-activity relationships (SAR). Understanding how modifications to the kaurane structure affect biological activity can lead to the development of more potent derivatives for therapeutic use .

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

- A study published in Molecules detailed the isolation of various ent-kaurane diterpenoids from Annona squamosa and their pharmacological activities. It emphasized the need for further research into their mechanisms of action and potential therapeutic uses .

- Another investigation highlighted the synergistic effects of ent-kaurane compounds when combined with conventional antibiotics against resistant bacterial strains. This finding opens avenues for developing combination therapies that could enhance treatment efficacy against resistant pathogens .

Mechanism of Action

The mechanism of action of ent-kauran-17,19-dioic acid involves its interaction with various molecular targets and pathways. In plants, it acts as a phytoalexin, providing defense against pathogens and pests. It inhibits the growth of fungi and bacteria by disrupting their cell membranes and metabolic pathways. In medical research, it has been shown to induce apoptosis in cancer cells and inhibit inflammatory pathways by modulating the activity of specific enzymes and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Sources

Key Structural Insights :

- Position of Hydroxyl Groups : The 16α vs. 16β configuration significantly impacts bioactivity. For example, the 16β-hydroxy variant shows stronger platelet aggregation inhibition (IC50 3.52 μg/mL) compared to its 16α counterpart .

- Functional Groups : Replacement of carboxylic acids with hydroxyls (e.g., (16R)-ent-kauran-17,19-diol) eliminates acidic properties, reducing interaction with ion channels or enzymes .

Physicochemical Properties

Thermal Stability : Higher melting points in dihydroxy variants (e.g., 296–298°C) suggest stronger intermolecular hydrogen bonding compared to the parent compound .

Biological Activity

Ent-kauran-17,19-dioic acid is a diterpenoid compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by case studies and research findings.

Overview of this compound

This compound is primarily derived from plants such as maize and Annona squamosa. It belongs to the kaurane family of diterpenoids and is recognized for its role in plant defense mechanisms against biotic stressors like pathogens and herbivores. The compound exhibits significant antimicrobial and anti-feedant activities, making it a subject of interest in both agricultural and medicinal research.

Antimicrobial Activity

This compound has been shown to possess notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi. Key findings include:

- Bacterial Inhibition : Studies have demonstrated that this compound effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The compound disrupts bacterial cell membranes and metabolic pathways, leading to cell death.

- Fungal Activity : It has also exhibited antifungal activity against pathogens like Epidermophyton floccosum and Trichophyton rubrum, suggesting its potential use in treating fungal infections .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Activity Type | Reference |

|---|---|---|

| Staphylococcus aureus | Antibacterial | |

| Bacillus cereus | Antibacterial | |

| Epidermophyton floccosum | Antifungal | |

| Trichophyton rubrum | Antifungal |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This modulation can potentially alleviate symptoms associated with inflammatory diseases.

Case Study: Inhibition of Inflammatory Pathways

A study highlighted the ability of this compound to reduce the production of pro-inflammatory cytokines in vitro. This suggests a mechanism through which the compound may exert protective effects against chronic inflammation .

Potential Anticancer Activity

Recent research has explored the anticancer potential of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

The compound's mechanism involves interaction with cellular biomolecules that regulate apoptosis and cell cycle progression. For example, it has been shown to inhibit the migration of MDA-MB-231 breast cancer cells in vitro, highlighting its potential as a therapeutic agent against aggressive cancer types .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other kaurane derivatives. Its dual carboxyl groups at positions 17 and 19 confer distinct biological activities that enhance its antimicrobial and anti-inflammatory effects.

Table 2: Comparison with Related Kaurane Compounds

Q & A

Basic Research Questions

Q. What are the primary natural sources and extraction protocols for Ent-kauran-17,19-dioic acid in pharmacological studies?

this compound and its derivatives are primarily isolated from Annona species (e.g., A. squamosa stems, A. reticulata leaves) and Siegesbeckia pubescens . Extraction typically involves ethyl acetate or methanol solvent partitioning, followed by silica gel chromatography for purification. For example, A. squamosa stems yielded 16α-hydro-ent-kauran-17,19-dioic acid via sequential solvent extraction and column chromatography .

Q. What spectroscopic and chromatographic methods are critical for structural elucidation of this compound?

Structural characterization relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular weight determination (e.g., 333.2071 for 16α-hydro-ent-kauran-17,19-dioic acid) and NMR (1H, 13C) for stereochemical analysis. Optical rotation data and comparisons with authentic standards are used to confirm configurations . For instance, compound 3 in was identified via 1H-NMR coupling constants and DEPT experiments .

Q. What bioactivities are commonly associated with this compound derivatives?

Key bioactivities include platelet aggregation inhibition (IC50 = 3.52 μg/mL for 16β-hydro-ent-kauran-17,19-dioic acid), antioxidant effects, and cytotoxicity against cancer cell lines (e.g., lung 95-D and ovarian A2780 cells) . These activities are often tested via in vitro assays, such as DPPH radical scavenging and MTT cell viability protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data (e.g., IC50 variations) across studies?

Variations in IC50 values may arise from differences in plant sources, extraction methods, or assay conditions. For example, A. squamosa-derived 16β-hydro-ent-kauran-17,19-dioic acid showed IC50 = 3.52 μg/mL for platelet aggregation, while other diterpenoids from Siegesbeckia require cross-validation using standardized protocols like ADP-induced aggregation assays . Researchers should document solvent systems, purity levels, and positive controls to enhance reproducibility .

Q. What synthetic strategies enable isotopic labeling of this compound for metabolic studies?

Isotopic labeling (e.g., 14C) involves Wittig reactions with [14C-methyl]triphenylmethyl phosphonium bromide, as demonstrated in the synthesis of [17-14C]ent-kaurenoic acid. Chromium trioxide oxidation and saponification steps are critical for intermediate preparation . Such methods facilitate tracking metabolic pathways in plant or fungal systems.

Q. How do computational methods enhance stereochemical analysis of this compound derivatives?

Density functional theory (DFT) calculations can predict NMR chemical shifts and optical rotations, complementing experimental data. For example, the (16R) configuration of A. cherimola-derived diterpenoids was confirmed via optical rotation comparisons and NOESY correlations . Molecular docking may further predict binding interactions with enzymes like cyclooxygenase .

Q. What experimental designs are optimal for assessing cytotoxic mechanisms of this compound?

Dose-response assays (e.g., 24–72 hr treatments) combined with flow cytometry (apoptosis/necrosis markers) and Western blotting (e.g., caspase-3 activation) are recommended. Studies on A. reticulata leaf extracts used MTT assays and ROS detection to link 16α-hydro-ent-kauran-17,19-dioic acid to oxidative stress-mediated cytotoxicity .

Q. Methodological Best Practices

Q. How should researchers report experimental details to ensure reproducibility?

- Extraction : Specify solvents, temperatures, and chromatography gradients .

- Characterization : Provide full NMR spectra (δ in ppm, J in Hz) and HR-ESI-MS parameters .

- Bioassays : Include positive controls (e.g., aspirin for platelet aggregation) and statistical methods .

Q. What strategies resolve structural ambiguities in closely related diterpenoids?

Use 2D-NMR (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial relationships. For example, distinguishing 16α- and 16β-hydroxy isomers in Annona diterpenoids requires HMBC correlations between H-16 and C-17/C-19 .

Q. Data Contradiction Analysis

Q. Why do some studies report this compound in Annona species but not others?

Phytochemical diversity within Annona genera (e.g., A. squamosa vs. A. cherimola) and tissue-specific accumulation (stems vs. leaves) may explain discrepancies. Metabolomic profiling of multiple organs is advised to map compound distribution .

Properties

IUPAC Name |

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITLMPHPGUZLGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.